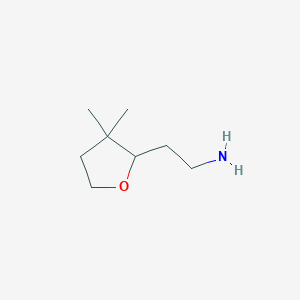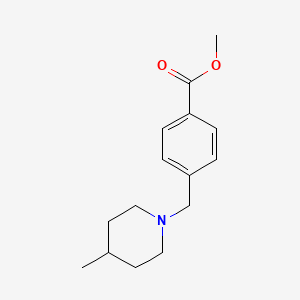
Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate” is 1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures : A study by Portilla et al. (2007) explored various substituted 4-pyrazolylbenzoates, investigating their hydrogen-bonded supramolecular structures. This research contributes to understanding the molecular interactions and structural formations involving compounds similar to Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Colorimetric Fluoride Chemosensors : Ma et al. (2013) developed novel anion sensors, including a compound structurally related to Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate. These sensors demonstrate significant color changes upon fluoride ion addition, showcasing the potential of these compounds in analytical chemistry applications (Ma, Li, Zong, Men, & Xing, 2013).
Photophysical Properties of Derivatives : Yoon et al. (2019) synthesized and examined the photophysical properties of various methyl salicylate derivatives, which can inform the understanding of similar compounds like Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate. Their research provides insight into the absorption and emission spectra of these compounds, relevant to fields like material science and photonics (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).
Antibacterial Evaluation of Derivatives : Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of compounds with functionalities similar to Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate. This research highlights the potential biomedical applications of such compounds (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).
Photopolymerization Processes : Guillaneuf et al. (2010) investigated a compound with a structure related to Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate for its application in photopolymerization. This area of study is significant in developing advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-[(4-methylpiperidin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)11-13-3-5-14(6-4-13)15(17)18-2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRPFFMHHJVAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

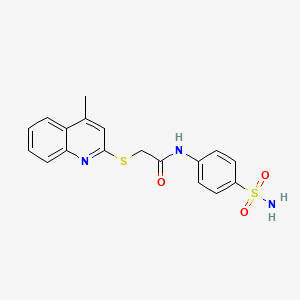
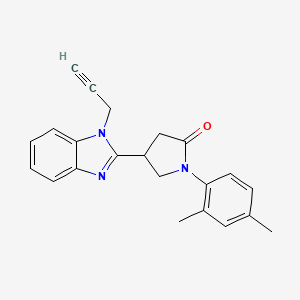
![6-bromo-N-[1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyridine-2-carboxamide](/img/structure/B2463228.png)


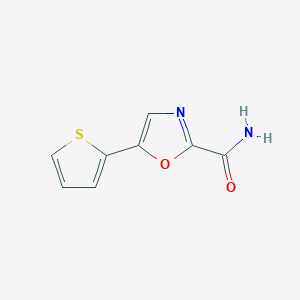
![Tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2463233.png)
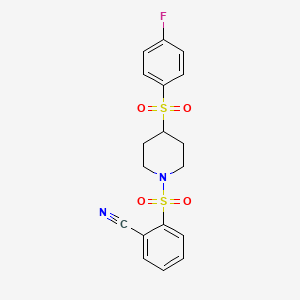
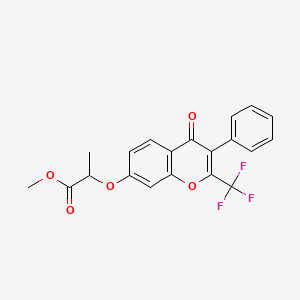
![(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2463240.png)
![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)
